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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)pyrrolidine
CAS No.: 4280-30-2
Cat. No.: B1618058

Get Quote

Technical Guide: 1-(4-Chlorophenyl)pyrrolidine

Structure-Activity Relationship & Synthetic Protocols

Identity & Physicochemical Profile[1][2][3][4][5][6]

1-(4-Chlorophenyl)pyrrolidine is a nitrogen-containing heterocycle featuring a saturated
pyrrolidine ring attached to the para-position of a chlorobenzene moiety. It serves as a critical
pharmacophore in medicinal chemistry, particularly in the development of antihistamines,
antipsychotics, and antifungal agents where the N-aryl pyrrolidine motif modulates lipophilicity
and receptor binding affinity.
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Property Specification
Chemical Name 1-(4-Chlorophenyl)pyrrolidine
29712-16-1 (Free Base); Note: 38869-46-4 (HCI
CAS Number
Salt)
Molecular Formula C10H12CIN
Molecular Weight 181.66 g/mol
SMILES Clclccc(N2CCCC2)ccl
ORKOLISAYPZGHP-UHFFFAOYSA-N (Free
InChlKey

Base)

) Off-white low-melting solid or viscous oil
Physical State )
(dependent on purity)

Melting Point 38-42 °C (Free Base); 208—-210 °C (HCI Salt)

Soluble in DCM, DMSO, Methanol, Toluene;

Solubility
Insoluble in Water

Structural Visualization

The molecule consists of a planar chlorophenyl ring orthogonal to the puckered pyrrolidine ring,
a conformation that balances steric strain with electronic conjugation.

Figure 1: Structural connectivity and key electronic features of 1-(4-Chlorophenyl)pyrrolidine.

Synthetic Methodology: Buchwald-Hartwig
Amination

The most robust and scalable method for synthesizing 1-(4-Chlorophenyl)pyrrolidine is the
Buchwald-Hartwig Cross-Coupling Reaction. This protocol avoids the harsh conditions of
nucleophilic aromatic substitution (SNAr), which is sluggish with electron-neutral or electron-
rich aryl halides.

Reaction Scheme
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Reagents: 1-Bromo-4-chlorobenzene + Pyrrolidine Catalyst: Pdz(dba)s / BINAP Base: NaOtBu
Solvent: Toluene, 80°C

Step-by-Step Protocol

This protocol is designed for a 10 mmol scale reaction.
e Preparation of Catalyst System:

o In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with Pdz(dba)s (1
mol%, 92 mg) and BINAP (2 mol%, 124 mg).

o Add anhydrous Toluene (10 mL) and stir at room temperature for 15 minutes to generate
the active catalytic species (L2Pd°).

e Substrate Addition:

o Add 1-Bromo-4-chlorobenzene (10 mmol, 1.91 g) to the flask. Note: The bromide is
selectively coupled over the chloride due to the weaker C-Br bond strength (approx. 69
kcal/mol vs 81 kcal/mol for C-Cl).

o Add Pyrrolidine (12 mmol, 1.0 mL, 1.2 equiv) via syringe.

o Add Sodium tert-butoxide (NaOtBu) (14 mmol, 1.35 g). The base is crucial for
deprotonating the amine after coordination.

e Reaction & Monitoring:
o Heat the mixture to 80°C in an oil bath with vigorous stirring.

o Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.8) should disappear,
and a new fluorescent spot (Rf ~0.4) should appear.[1][2]

o Reaction time is typically 4-6 hours.

o Work-up & Purification:
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o Cool to room temperature and filter through a pad of Celite to remove palladium black and
inorganic salts.

o Concentrate the filtrate under reduced pressure.

o Purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes) to yield the
product as an off-white solid/oil.

Mechanistic Pathway
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Figure 2: Catalytic cycle for the Pd-catalyzed N-arylation of pyrrolidine.
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Structural Characterization

Verification of the product requires confirming the integrity of the pyrrolidine ring and the para-
substitution pattern of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Data
e H NMR (400 MHz, CDCls):

o 0 7.15(d, J =9.0 Hz, 2H): Aromatic protons ortho to Chlorine (deshielded).

o 06.46 (d, J =9.0 Hz, 2H): Aromatic protons ortho to Nitrogen (shielded by resonance
donation).

o 9 3.25 (m, 4H): Pyrrolidine a-protons (adjacent to Nitrogen).
o 0 2.01 (m, 4H): Pyrrolidine (-protons.
e 13C NMR (100 MHz, CDCls):

o & 146.5 (C-N), 128.8 (C-Cl), 121.5 (C-meta), 112.8 (C-ortho), 47.8 (N-CHz), 25.6 (C-CH2).

Mass Spectrometry (MS)
e Method: GC-MS (El, 70 eV)

e Result: Molecular ion peak [M]* at m/z 181 and [M+2]* at m/z 183 in a 3:1 ratio,
characteristic of the Chlorine isotope pattern (3>CI/37Cl).

Applications & Biological Relevance[2][4][12]

1-(4-Chlorophenyl)pyrrolidine is a versatile building block in drug discovery, often used as a
scaffold to restrict the conformational flexibility of the amine side chain compared to
diethylamine analogs.

e Antihistamines: It serves as a core structure for analogs of Pyrrobutamine, a first-generation
antihistamine. The pyrrolidine ring reduces the entropy of binding to the H1 receptor.
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o Antifungal Agents: Used in the synthesis of azole antifungals where the chlorophenyl group
mimics the lipophilic domain required for CYP51 inhibition.

» CNS Active Agents: The 4-chlorophenyl-pyrrolidine motif is explored in ligands for sigma
receptors and dopamine transporters due to its ability to mimic the phenyl-ethylamine
pharmacophore.

Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.[3]

Eye Irritation H319 Causes serious eye irritation.

May cause respirato
STOT-SE H335 _ .y- P Y
irritation.

Handling Protocol:
o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
o Ventilation: Handle only in a functioning chemical fume hood to avoid inhalation of vapors.

» Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent
oxidation of the amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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